N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
“N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE” is a complex organic compound that features multiple functional groups, including pyrazole rings, a piperidine ring, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE” typically involves multi-step organic synthesis. Key steps may include:
Formation of Pyrazole Rings: Starting from appropriate precursors, pyrazole rings can be synthesized through cyclization reactions.
Coupling Reactions: The pyrazole rings can be coupled with other intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Employing continuous flow reactors for better control over reaction conditions.
Purification: Utilizing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: A similar compound with slight variations in the substituents.
N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: Another analog with different functional groups.
Uniqueness
The uniqueness of “N~3~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H27N7O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-ethylpyrazol-4-yl]-1-methylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H27N7O4S/c1-5-25-16(18(27)21-14-9-19-23(3)12(14)2)15(10-20-25)22-17(26)13-7-6-8-24(11-13)30(4,28)29/h9-10,13H,5-8,11H2,1-4H3,(H,21,27)(H,22,26) |
InChI Key |
AKQXXKPWJDYMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C(=O)NC3=C(N(N=C3)C)C |
Origin of Product |
United States |
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